![molecular formula C22H20N2O3 B275569 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)
3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 has been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes.
Mechanism of Action
3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid inhibits the activity of protein kinases by binding to the ATP-binding site of these enzymes. The inhibition of these kinases leads to the disruption of various cellular processes, including the regulation of immune responses and inflammation. 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has also been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has been found to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the inhibition of T-cell activation, and the inhibition of cytokine production. 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has also been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid is its specificity for protein kinases, which reduces the risk of off-target effects. 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid is its potential toxicity, which may limit its clinical application.
Future Directions
There are several future directions for the study of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid, including the evaluation of its efficacy in clinical trials for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Further studies are also needed to investigate the potential toxicity of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid and to identify strategies to reduce its toxicity. Additionally, the development of more potent and selective inhibitors of protein kinases may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromo-3-nitrobenzoic acid in the presence of a palladium catalyst. The resulting product is then reduced to the corresponding amine using a borane-tetrahydrofuran complex. The amine is then coupled with 2-(1H-indol-3-yl)ethylamine using N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole as coupling reagents. The final product is obtained by the reaction of the resulting amine with 5-formyl-2-methoxybenzoic acid in the presence of a base.
Scientific Research Applications
3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has been found to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3, which play a crucial role in the regulation of immune responses and inflammation. 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has also been found to inhibit the growth of various cancer cell lines, including mantle cell lymphoma and chronic lymphocytic leukemia.
properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H20N2O3/c25-22(26)16-5-3-4-15(12-16)21-9-8-18(27-21)14-23-11-10-17-13-24-20-7-2-1-6-19(17)20/h1-9,12-13,23-24H,10-11,14H2,(H,25,26) |
InChI Key |
UWUKMAATYPRYTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






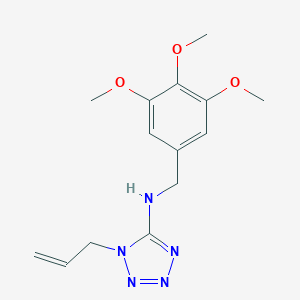
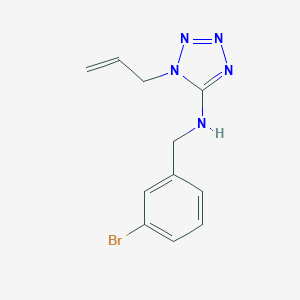
![N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275495.png)
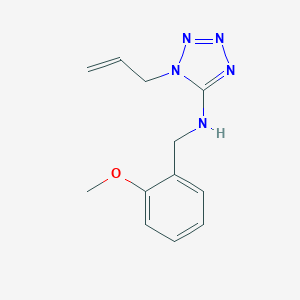
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B275498.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)
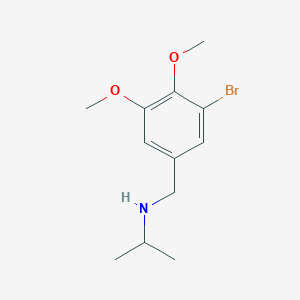
![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
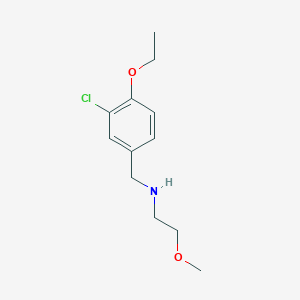
![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)